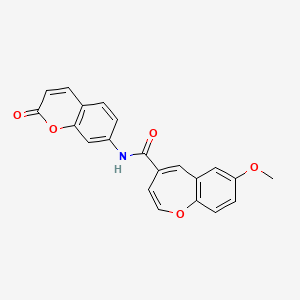

乙基2-(金刚烷-1-羰基氨基)乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of unsaturated adamantane derivatives, such as Ethyl 2-(adamantane-1-carbonylamino)acetate, involves various methods. One method involves the acid-catalyzed reaction of adamantanone with acetophenone in a toluene solution .Molecular Structure Analysis

Adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The structure of these derivatives is unique and contributes to their high reactivity .Chemical Reactions Analysis

The high reactivity of adamantane derivatives offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .科学研究应用

Sure! Here is a comprehensive analysis of the scientific research applications of “Ethyl 2-(adamantane-1-carbonylamino)acetate,” focusing on six unique applications:

Pharmaceutical Development

Ethyl 2-(adamantane-1-carbonylamino)acetate is widely studied for its potential in pharmaceutical development. Its adamantane core structure is known for enhancing the stability and bioavailability of drugs. This compound can be used as a building block for antiviral drugs, particularly those targeting influenza and other viral infections . The rigid structure of adamantane derivatives helps in improving the pharmacokinetic properties of drugs, making them more effective in clinical applications.

Drug Delivery Systems

The compound is also significant in the design of advanced drug delivery systems. Its incorporation into liposomes, cyclodextrins, and dendrimers enhances the delivery and controlled release of therapeutic agents . The adamantane moiety provides a hydrophobic environment that can encapsulate drugs, protecting them from degradation and ensuring targeted delivery to specific tissues or cells.

Surface Recognition and Biosensors

Ethyl 2-(adamantane-1-carbonylamino)acetate is utilized in the development of surface recognition systems and biosensors. The unique structure of adamantane derivatives allows for strong interactions with biological membranes and proteins . This property is exploited in creating highly sensitive biosensors for detecting biomolecules, pathogens, and environmental toxins.

安全和危害

未来方向

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates . Therefore, future research could focus on developing new methods for their preparation and investigating their potential applications.

属性

IUPAC Name |

ethyl 2-(adamantane-1-carbonylamino)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-2-19-13(17)9-16-14(18)15-6-10-3-11(7-15)5-12(4-10)8-15/h10-12H,2-9H2,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWPKAUAIFFUIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C12CC3CC(C1)CC(C3)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001331612 |

Source

|

| Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816283 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

57277-63-1 |

Source

|

| Record name | ethyl 2-(adamantane-1-carbonylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001331612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Pyridin-2-ylsulfanylmethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2600989.png)

![Ethyl 4-[(4-ethoxyphenyl)carbamoyl]piperazine-1-carboxylate](/img/structure/B2600994.png)

![(2Z)-2-[(4-chloro-2-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2601000.png)

![methyl 2-{[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}benzenecarboxylate](/img/structure/B2601001.png)

![N1-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2601003.png)

![N-[(3-fluorophenyl)methoxy]thian-4-imine](/img/structure/B2601004.png)

![N-{2-[(4-methyl-1,2,3-thiadiazol-5-yl)sulfanyl]ethyl}-N'-phenylurea](/img/structure/B2601007.png)